N-ethoxy-4-methyl-benzenesulfonamide

Description

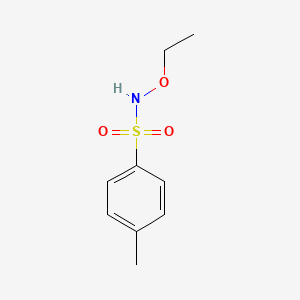

N-Ethoxy-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by an ethoxy (-OCH₂CH₃) group attached to the sulfonamide nitrogen and a methyl (-CH₃) group at the para position of the benzene ring. Sulfonamides are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

N-ethoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-10-14(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |

InChI Key |

GWKHTOKEYIPTGO-UHFFFAOYSA-N |

Canonical SMILES |

CCONS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among sulfonamides arise from substituents on the nitrogen atom and the benzene ring. Below is a comparative table of N-ethoxy-4-methyl-benzenesulfonamide and related compounds:

Physicochemical Properties

- Solubility : The ethoxy group in this compound likely imparts moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, N-hydroxy-4-methyl-benzenesulfonamide exhibits higher hydrophilicity due to the -OH group , while N-benzyl-N-ethyl derivatives show reduced water solubility due to bulky alkyl/aryl groups .

- Spectroscopic Data :

- NMR : For analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, ¹H NMR chemical shifts for methyl groups typically appear at δ 2.4–2.6 ppm, while ethoxy protons resonate near δ 1.3–1.5 (CH₃) and δ 3.7–4.0 (CH₂) .

- IR : Sulfonamide S=O stretches are observed at ~1150–1300 cm⁻¹, with variations depending on substituents .

Crystallographic and Computational Insights

- Structural Analysis: Single-crystal X-ray studies of N-benzyl-N-ethyl-4-methylbenzenesulfonamide () reveal non-planar conformations due to steric hindrance from substituents. Similar analyses for the ethoxy variant could clarify its packing efficiency and intermolecular interactions.

- Software Tools : Programs like SHELX and ORTEP-3 are critical for refining crystal structures and visualizing molecular geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.